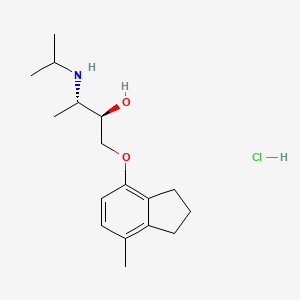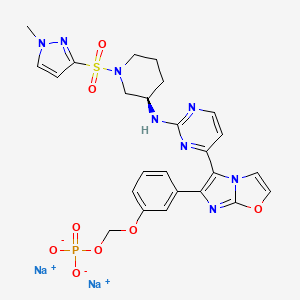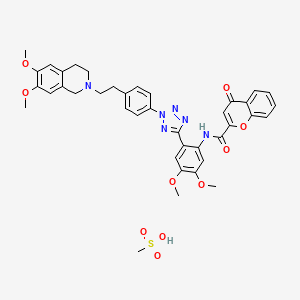
エンサルチニブ
説明
エンサルチニブは、主にALK陽性非小細胞肺がんの治療に用いられる次世代経口チロシンキナーゼ阻害薬です . 他の類似化合物と比較して、高い有効性と良好な安全性プロファイルで知られています .
2. 製法
合成経路と反応条件: エンサルチニブの合成には、主要な中間体の形成とその後のカップリング反応を含む、複数のステップが含まれます。このプロセスは通常、アニリン誘導体の調製から始まり、ハロゲン化、求核置換、環化などの反応を繰り返し行って最終生成物が得られます。反応条件には、通常、有機溶媒、触媒、制御された温度の使用が含まれ、高収率と高純度が保証されます。
工業的生産方法: エンサルチニブの工業的生産は、同様の合成経路に従いますが、大規模製造向けに最適化されています。これには、自動反応器、連続フローシステム、厳格な品質管理対策の使用が含まれ、規制基準への適合性と一貫性が保証されます。
科学的研究の応用
Ensartinib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying tyrosine kinase inhibitors and their interactions with various targets.
Biology: Investigated for its effects on cellular signaling pathways and its potential to inhibit cancer cell proliferation.
Medicine: Primarily used in the treatment of anaplastic lymphoma kinase-positive non-small cell lung cancer.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and analytical testing.
作用機序
エンサルチニブは、癌細胞の増殖と生存に関与するタンパク質キナーゼである、ALKの活性を阻害することによりその効果を発揮します . エンサルチニブはALKの活性部位に結合することにより、そのリン酸化とそれに続く下流シグナル伝達経路の活性化を防ぎます。これにより、癌細胞の増殖が阻害され、アポトーシスが誘導されます。 エンサルチニブは、EphA2を含む他のキナーゼも標的とし、広スペクトル抗癌活性に貢献しています .
類似化合物:
クリゾチニブ: エンサルチニブと比較して、有効性が低く、毒性が強い第1世代ALK阻害薬です.
アレクチニブ: 有効性は似ていますが、安全性プロファイルが異なる第2世代ALK阻害薬です.
ブリガチニブ: 異なる薬物動態学的特性を持つ、別の第2世代ALK阻害薬です.
ロルラチニブ: 中枢神経系への浸透性に優れた、第3世代ALK阻害薬です.
エンサルチニブの独自性: エンサルチニブは、高い有効性、良好な安全性プロファイル、第1世代ALK阻害薬に対する耐性を克服する能力によって際立っています . また、中枢神経系への転移に対しても著しい活性を示し、進行した非小細胞肺がんの患者にとって貴重な選択肢となっています .
将来の方向性
Ensartinib has shown promising results in clinical trials, particularly for patients with ALK-positive NSCLC . It has superior systemic and intracranial efficacy compared to crizotinib, another ALK inhibitor . Future research will likely focus on further evaluating its efficacy and safety in larger patient populations, as well as exploring its potential use in other types of cancers .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ensartinib involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The process typically starts with the preparation of an aniline derivative, which undergoes a series of reactions including halogenation, nucleophilic substitution, and cyclization to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of ensartinib follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards.
化学反応の分析
反応の種類: エンサルチニブは、次のような様々な化学反応を起こします。
酸化: エンサルチニブは特定の条件下で酸化されて、酸化された誘導体を生成することがあります。
還元: 還元反応は、分子内の官能基を修飾するために用いることができます。
置換: 求核置換反応と求電子置換反応は、エンサルチニブの合成と修飾において一般的です。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
置換: ハロゲン、アルキル化剤、求核剤などの試薬が制御された条件下で使用されます。
生成される主要な生成物: これらの反応から生成される主要な生成物には、様々なエンサルチニブ誘導体があり、薬理学的特性と用途が異なります。
4. 科学研究への応用
エンサルチニブは、次のような幅広い科学研究への応用があります。
類似化合物との比較
Alectinib: A second-generation anaplastic lymphoma kinase inhibitor with similar efficacy but different safety profiles.
Brigatinib: Another second-generation anaplastic lymphoma kinase inhibitor with distinct pharmacokinetic properties.
Lorlatinib: A third-generation anaplastic lymphoma kinase inhibitor with superior central nervous system penetration.
Uniqueness of Ensartinib: Ensartinib stands out due to its high efficacy, favorable safety profile, and ability to overcome resistance to first-generation anaplastic lymphoma kinase inhibitors . It also shows significant activity against central nervous system metastases, making it a valuable option for patients with advanced non-small cell lung cancer .
特性
IUPAC Name |
6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-[(3S,5R)-3,5-dimethylpiperazine-1-carbonyl]phenyl]pyridazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27Cl2FN6O3/c1-13-11-35(12-14(2)31-13)26(37)16-4-6-17(7-5-16)32-25(36)20-10-21(24(30)34-33-20)38-15(3)22-18(27)8-9-19(29)23(22)28/h4-10,13-15,31H,11-12H2,1-3H3,(H2,30,34)(H,32,36)/t13-,14+,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYMPHUVMRFTFV-QLFBSQMISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C(=O)C2=CC=C(C=C2)NC(=O)C3=NN=C(C(=C3)OC(C)C4=C(C=CC(=C4Cl)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1)C)C(=O)C2=CC=C(C=C2)NC(=O)C3=NN=C(C(=C3)O[C@H](C)C4=C(C=CC(=C4Cl)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27Cl2FN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1370651-20-9 | |
| Record name | Ensartinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1370651209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ensartinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14860 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ENSARTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMA5ZS5B22 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R,Z)-5-((2-(3-aminopiperidin-1-yl)-[1,1'-biphenyl]-3-yl)methylene)thiazolidine-2,4-dione](/img/structure/B612199.png)





![Propanenitrile, 3-[[4-[1-(2,2-difluoroethyl)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-](/img/structure/B612208.png)
![(R)-N-(3-(5-(2-cyclopropylpyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)-3-fluoropyrrolidine-1-sulfonamide](/img/structure/B612209.png)
![2-[(4-Hydroxycyclohexyl)amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide](/img/structure/B612211.png)


![N-{7-Cyano-6-[4-Fluoro-3-({[3-(Trifluoromethyl)phenyl]acetyl}amino)phenoxy]-1,3-Benzothiazol-2-Yl}cyclopropanecarboxamide](/img/structure/B612219.png)

![3-(2-aminoethyl)-1-((1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarbonyl)-5-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B612222.png)
